3-(3-fluoro-4-methylphenyl)-2-benzofuran-1(3H)-one
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Overview
Description
3-(3-fluoro-4-methylphenyl)-2-benzofuran-1(3H)-one, also known as FUB-APINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. It belongs to the class of compounds known as indazole-3-carboxamides, which are structurally similar to other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA.
Mechanism of Action
3-(3-fluoro-4-methylphenyl)-2-benzofuran-1(3H)-one acts as a potent agonist at the CB1 and CB2 cannabinoid receptors, which are found throughout the body and play a role in regulating various physiological processes. Activation of these receptors by this compound can lead to a range of effects, including altered mood, cognition, and perception, as well as changes in heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal and human studies. These include increased locomotor activity, altered pain perception, and changes in body temperature and heart rate. It has also been shown to produce changes in brain activity, particularly in regions involved in reward and motivation.
Advantages and Limitations for Lab Experiments
3-(3-fluoro-4-methylphenyl)-2-benzofuran-1(3H)-one has several advantages for use in laboratory experiments, including its potency and selectivity for the CB1 and CB2 receptors, as well as its stability and ease of synthesis. However, it also has several limitations, including the potential for toxicity and adverse effects, as well as its limited availability and high cost.
Future Directions
There are several potential future directions for research on 3-(3-fluoro-4-methylphenyl)-2-benzofuran-1(3H)-one and related synthetic cannabinoids. These include investigating the mechanisms underlying their effects on behavior and physiology, exploring their potential therapeutic applications for various medical conditions, and developing new synthetic cannabinoids with improved safety and efficacy profiles. Additionally, further studies are needed to better understand the potential risks associated with the use of synthetic cannabinoids, particularly in the context of recreational drug use.
Synthesis Methods
3-(3-fluoro-4-methylphenyl)-2-benzofuran-1(3H)-one can be synthesized through a multi-step process involving the reaction of 3-fluoro-4-methylbenzoic acid with thionyl chloride, followed by reaction with 2-amino-3-methylbenzoic acid to form the key intermediate. This intermediate is then reacted with 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid to produce this compound.
Scientific Research Applications
3-(3-fluoro-4-methylphenyl)-2-benzofuran-1(3H)-one has been used in a variety of scientific research applications, including studies on the endocannabinoid system, cannabinoid receptor binding, and the effects of synthetic cannabinoids on behavior and physiology. It has also been used to investigate the potential therapeutic benefits of cannabinoids for various medical conditions, such as chronic pain, anxiety, and epilepsy.
properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c1-9-6-7-10(8-13(9)16)14-11-4-2-3-5-12(11)15(17)18-14/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPINNIULFRSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C3=CC=CC=C3C(=O)O2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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